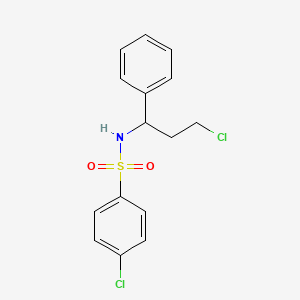
4-chloro-N-(3-chloro-1-phenylpropyl)benzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(3-chloro-1-phenylpropyl)benzene-1-sulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-chloro-1-phenylpropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
4-chloro-N-(3-chloro-1-phenylpropyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The sulfonamide group can be hydrolyzed to form the corresponding sulfonic acid and amine
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation and reduction can produce sulfonic acids or amines .
科学研究应用
4-chloro-N-(3-chloro-1-phenylpropyl)benzene-1-sulfonamide has several scientific research applications:
Medicinal chemistry: It is studied for its potential antibacterial and antifungal properties.
Biological research: The compound is used in studies involving enzyme inhibition and protein interactions.
Industrial applications: It serves as an intermediate in the synthesis of other complex organic molecules
作用机制
The mechanism of action of 4-chloro-N-(3-chloro-1-phenylpropyl)benzene-1-sulfonamide involves the inhibition of specific enzymes or proteins. For instance, sulfonamides are known to inhibit dihydropteroate synthetase, an enzyme involved in the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication .
相似化合物的比较
Similar Compounds
Sulfanilamide: Another sulfonamide with antibacterial properties.
Sulfamethoxazole: A sulfonamide used in combination with trimethoprim for treating bacterial infections.
Sulfadiazine: Known for its use in treating toxoplasmosis
Uniqueness
4-chloro-N-(3-chloro-1-phenylpropyl)benzene-1-sulfonamide is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides. Its dual chloro-substitution on both the benzene and propyl groups can influence its interaction with biological targets and its overall pharmacokinetic properties .
生物活性
4-chloro-N-(3-chloro-1-phenylpropyl)benzene-1-sulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antibacterial agent. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.
- IUPAC Name : this compound
- CAS Number : 857041-71-5
- Molecular Formula : C15H15Cl2N O2S
- Molecular Weight : 336.25 g/mol
The primary mechanism of action for this compound involves the inhibition of dihydropteroate synthetase, an enzyme critical for folic acid synthesis in bacteria. By blocking this enzyme, the compound disrupts bacterial growth and replication, similar to other sulfonamides like sulfamethoxazole .
Case Studies and Experimental Findings
A study evaluated the biological activity of various benzenesulfonamides, including derivatives similar to this compound. The results indicated that these compounds could significantly alter perfusion pressure and coronary resistance in isolated rat heart models. Such effects suggest potential cardiovascular implications of these sulfonamides .
Pharmacokinetic Profile
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. Although specific data for this compound are scarce, general trends from related sulfonamides indicate:
- Absorption : Moderate oral bioavailability.
- Distribution : Likely to distribute widely due to lipophilicity from aromatic structures.
- Metabolism : Primarily hepatic metabolism with potential formation of active metabolites.
- Excretion : Renal excretion is expected due to the polar nature of sulfonamides .
Comparison with Similar Compounds
| Compound Name | Mechanism | Key Activity |
|---|---|---|
| Sulfanilamide | Inhibits dihydropteroate synthetase | Antibacterial |
| Sulfamethoxazole | Inhibits folate synthesis | Broad-spectrum antibacterial |
| Sulfadiazine | Inhibits folate synthesis | Antimicrobial for toxoplasmosis |
The unique structural features of this compound may confer distinct biological activities compared to these similar compounds. Its specific substitution pattern could influence its pharmacokinetic properties and therapeutic efficacy .
属性
IUPAC Name |
4-chloro-N-(3-chloro-1-phenylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO2S/c16-11-10-15(12-4-2-1-3-5-12)18-21(19,20)14-8-6-13(17)7-9-14/h1-9,15,18H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBBOVLOJJLSAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCCl)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














